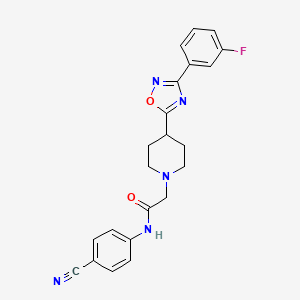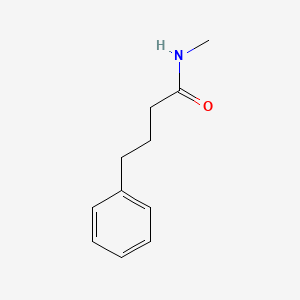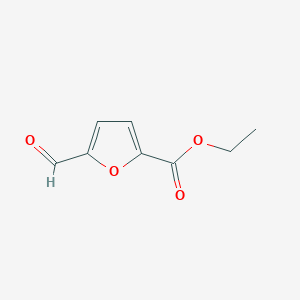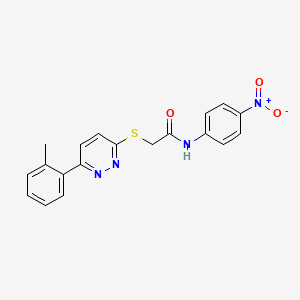![molecular formula C15H19NO2 B2371075 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide CAS No. 2411244-13-6](/img/structure/B2371075.png)
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, also known as HET0016, is a potent inhibitor of the cytochrome P450 (CYP) enzyme, specifically CYP4A. This molecule has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, cardiovascular disease, and inflammation.
Wirkmechanismus
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide inhibits the CYP4A enzyme by binding to its heme moiety, which is required for the enzyme's activity. The inhibition of CYP4A by N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide leads to the accumulation of arachidonic acid and its metabolites, which have been shown to have anti-proliferative and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of blood pressure, and anti-inflammatory effects. In cancer cells, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide reduces blood pressure by inhibiting the production of vasoconstrictors and increasing the production of vasodilators. Inflammation studies have shown that N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide reduces the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide in lab experiments is its specificity towards the CYP4A enzyme. This specificity allows for the selective inhibition of the enzyme without affecting other enzymes in the CYP family. However, one of the limitations of using N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Zukünftige Richtungen
There are various future directions for the study of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, including its potential applications in cancer therapy, cardiovascular disease, and inflammation. In cancer therapy, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could be used in combination with other chemotherapeutic agents to enhance their effectiveness. In cardiovascular disease, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could be used as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. In inflammation, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could be used as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, or N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, is a potent inhibitor of the CYP4A enzyme with potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. Its specificity towards the CYP4A enzyme makes it a valuable tool for studying the role of this enzyme in various biological processes. Further research on N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1-(4-fluorophenyl)-2-cyclobutanone, which is then converted to 1-(4-fluorophenyl)-2-cyclobutenol. The cyclobutenol is then reacted with N-methylprop-2-enamide to yield N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and inflammation. In cancer research, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In cardiovascular disease, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been shown to reduce blood pressure and improve cardiac function in animal models. Inflammation studies have shown that N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can reduce inflammation in various animal models of inflammation.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-13(17)16(2)14(15(18)10-7-11-15)12-8-5-4-6-9-12/h3-6,8-9,14,18H,1,7,10-11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZCLJJNQQOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2(CCC2)O)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)

![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)


![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)

![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)